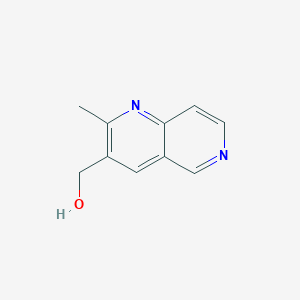
7-Amino-4-methylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-methylindolin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes ortho-substituted anilines . This method involves a one-pot sequential Buchwald–Hartwig amination followed by C–H activation to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of palladium catalysts and controlled reaction conditions ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-4-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
7-Amino-4-methylindolin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Amino-4-methylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways . The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Indole: The parent compound of the indole family, known for its wide range of biological activities.
4-Methylindole: Similar in structure but lacks the amino group, leading to different chemical properties.
7-Aminoindole: Similar but without the methyl group, affecting its reactivity and applications.
Uniqueness: 7-Amino-4-methylindolin-2-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
7-amino-4-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
AUUJDPJZIWPGSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(=O)NC2=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




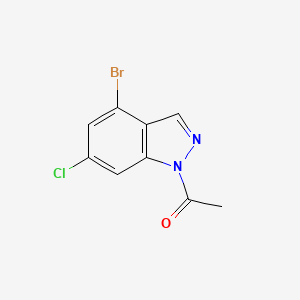

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)

![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)

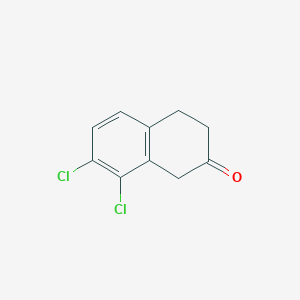
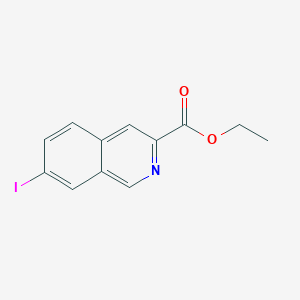
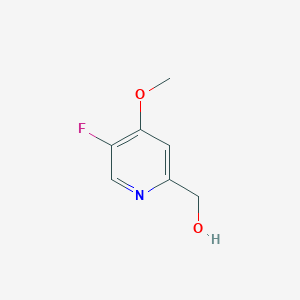

![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
